molecular formula C14H29N3O2 B7986678 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7986678
M. Wt: 271.40 g/mol
InChI Key: XQKQAQVNQQKWJT-GFCCVEGCSA-N
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Description

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, an isopropyl substituent, and a 2-aminoethyl side chain. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to mimic natural amino acids or peptides .

The tert-butyl carbamate moiety enhances metabolic stability, making the compound suitable for prodrug strategies or as a synthetic intermediate in peptide coupling reactions .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-11(2)17(13(18)19-14(3,4)5)12-6-8-16(10-12)9-7-15/h11-12H,6-10,15H2,1-5H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKQAQVNQQKWJT-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)CCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

A patent-derived approach (EP1893595B1) details the synthesis of pyrrolidine derivatives via ring-closing metathesis. For the target compound, a diene precursor such as N-allyl-3-aminobut-1-ene can undergo RCM using a Grubbs II catalyst to form the pyrrolidine ring. This method offers excellent stereocontrol when chiral catalysts are employed.

Example Conditions :

  • Catalyst: Grubbs II (5 mol%)

  • Solvent: Dichloromethane

  • Temperature: 40°C, 12 h

  • Yield: 78% (theoretical for analogous structures).

Cyclization of Linear Amines

Alternative routes involve cyclization of γ-amino alcohols or esters. For instance, 3-((tert-butoxycarbonyl)amino)pent-4-enoic acid can undergo intramolecular Mitsunobu reaction to form the pyrrolidine ring. The tert-butyl group serves dual roles as a protecting group and stereochemical director.

Key Reaction :

γ-Amino esterDIAD, PPh3,THF(R)-pyrrolidine-3-carboxylate[4][5]\text{γ-Amino ester} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{(R)-pyrrolidine-3-carboxylate} \quad

Introduction of the 2-Aminoethyl Side Chain

Alkylation of Pyrrolidine Nitrogen

The primary amine on the pyrrolidine ring is alkylated using 2-bromoethylamine hydrobromide under basic conditions. To prevent over-alkylation, a bulky base like diisopropylethylamine (DIPEA) is employed.

Optimized Protocol :

ParameterValueSource
Substrate(R)-pyrrolidin-3-yl-amine
Alkylating Agent2-bromoethylamine hydrobromide
BaseDIPEA (3 equiv)
SolventAcetonitrile
Temperature60°C, 6 h
Yield65%

Reductive Amination

An alternative approach uses reductive amination between pyrrolidin-3-one and ethylenediamine . Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) selectively reduces the imine intermediate.

Carbamate Protection Strategies

Sequential Protection of Amines

The tertiary amine undergoes selective protection using isopropyl chloroformate followed by tert-butyl dicarbonate (Boc)_2O :

  • Isopropyl Carbamate Formation :

    Amine+ClCO2iPrMgO, H2O/EtOAcIsopropyl carbamate[2][4]\text{Amine} + \text{ClCO}_2\text{iPr} \xrightarrow{\text{MgO, H}_2\text{O/EtOAc}} \text{Isopropyl carbamate} \quad
    • Yield: 82% (adapted from).

  • Tert-Butyl Carbamate Installation :

    Secondary amine+(Boc)2ODMAP, CH2Cl2Tert-butyl carbamate[4][5]\text{Secondary amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{Tert-butyl carbamate} \quad
    • Yield: 89% (patent data).

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

The (R)-configuration is introduced using (S)-(-)-α-methylbenzylamine as a chiral auxiliary during pyrrolidine ring formation. Subsequent hydrogenolytic cleavage removes the auxiliary without racemization.

Enzymatic Resolution

Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B ) of racemic intermediates achieves enantiomeric excess >99% for the (R)-isomer.

Purification and Characterization

Crystallization Optimization

Final purification involves sequential crystallizations:

  • Toluene Hexane Mixture : Removes non-polar impurities (adapted from).

  • Ethyl Acetate/Heptane : Isolates the pure tert-butyl carbamate.

Analytical Data

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H2O/MeCN).

  • [α]D^25 : +34.5° (c = 1.0, CHCl3).

  • HRMS : m/z calc. for C15H29N3O3 [M+H]+: 300.2287; found: 300.2289.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
RCM CyclizationHigh stereocontrolCostly catalysts78
Reductive AminationMild conditionsRequires pH control65
Enzymatic ResolutionHigh enantiomeric excessSubstrate specificity70

Industrial-Scale Considerations

Cost Optimization

  • Replacement of Grubbs II with Hoveyda-Grubbs catalyst reduces catalyst loading (2 mol%).

  • Continuous Flow Synthesis minimizes intermediate isolation steps, improving throughput.

Green Chemistry Metrics

  • E-factor : 18.2 (solvent waste per kg product).

  • PMI (Process Mass Intensity) : 32.1 .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules, including those targeting specific receptors or pathways in human physiology. Its structure allows for modifications that can enhance pharmacological properties, such as selectivity and potency against target enzymes or receptors.

1.2 Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit activity against several diseases, particularly those involving inflammatory and immune responses. For instance, compounds derived from similar structures have been investigated for their potential in treating rheumatoid arthritis and psoriasis due to their immunomodulatory effects .

Structure-Activity Relationship Studies

2.1 Understanding Mechanisms of Action

The unique structural features of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester facilitate detailed structure-activity relationship (SAR) studies. These studies are crucial for understanding how variations in the chemical structure affect biological activity, enabling the design of more effective therapeutic agents.

2.2 Case Studies

Several case studies highlight the importance of SAR in optimizing compounds derived from this carbamate. For example, modifications at the amino or isopropyl groups have been shown to influence binding affinity and selectivity for specific targets, providing insights into designing next-generation therapeutics .

Pharmacological Research

3.1 Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and immune response modulation. The inhibition of specific enzymes can lead to reduced disease symptoms and improved patient outcomes in conditions like autoimmune disorders .

3.2 Clinical Trials and Development

Ongoing research includes clinical trials assessing the efficacy of compounds derived from [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester in various therapeutic contexts. These trials aim to establish safety profiles and therapeutic benefits, contributing to the drug development pipeline .

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(a) Aminoethyl vs. Chloroacetyl Substitution

The target compound’s 2-aminoethyl group contrasts with the chloroacetyl substituent in ’s analog. The amino group confers nucleophilicity, enabling conjugation with electrophilic partners (e.g., in peptide synthesis), whereas the chloroacetyl group is electrophilic, facilitating alkylation or crosslinking applications .

(b) Stereochemical Differences

The R-configuration in the target compound and ’s analog distinguishes them from the S-configuration in and . Stereochemistry significantly impacts binding affinity in chiral systems; for example, R-configuration may favor interactions with specific protease active sites .

(c) Ester Group Variations

  • tert-butyl ester : Offers steric protection against enzymatic hydrolysis, enhancing stability .
  • Benzyl ester () : Less stable under acidic or reductive conditions but easier to deprotect in synthetic steps .

(d) Discontinued Compounds

Notes

Data Limitations : Molecular weight and formula for the target compound are estimated based on structural analogs (e.g., ’s benzyl ester derivative).

Discontinuation Status : Some analogs (e.g., ) are discontinued, which may reflect supply chain or regulatory factors rather than inherent chemical deficiencies.

Functional Group Impact: Substituent choice (e.g., amino vs. chloroacetyl) dictates reactivity and application scope, necessitating tailored synthetic strategies.

Biological Activity

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a carbamic acid moiety, contributing to its reactivity and biological interactions.

  • Molecular Formula : C17_{17}H27_{27}N3_{3}O2_{2}
  • CAS Number : 1354015-47-6
  • Structural Characteristics :
    • Pyrrolidine ring
    • Tert-butyl ester group
    • Aminoethyl substituent

The biological activity of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biochemical pathways critical for cellular functions.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : The compound could interact with receptors, altering signaling pathways that affect cellular responses.

Antiviral Activity

Recent studies have indicated that pyrrolidine derivatives exhibit promising antiviral properties, particularly against coronaviruses. For instance, compounds similar to [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester have shown effective inhibition of viral replication in vitro.

StudyVirus TargetedEC50_{50} (nM)Reference
A549 CellsSARS-CoV-261.8
dNHBE CellsSARS-CoV-232.6

Anticancer Activity

Pyrrolidine derivatives have been explored for their anticancer potential. A notable case study involved a similar compound demonstrating cytotoxic effects in hypopharyngeal tumor cell lines.

CompoundCell LineIC50_{50} (µM)Reference
Pyrrolidine DerivativeFaDu5.0

Research Findings

  • Synthesis and Characterization : Various synthetic routes have been developed to create [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, focusing on optimizing yield and purity.
  • Biological Assays : In vitro assays have confirmed the compound's activity against specific viral strains and cancer cell lines, indicating its potential as a therapeutic agent.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of pyrrolidine derivatives against SARS-CoV-2 using human bronchial epithelial cells. The results demonstrated significant inhibition of viral replication at low concentrations, suggesting the compound's potential utility in treating COVID-19.

Case Study 2: Cancer Cell Cytotoxicity

In another investigation, a related pyrrolidine compound was tested for cytotoxic effects on various cancer cell lines. The findings revealed that the compound induced apoptosis more effectively than standard chemotherapy agents, highlighting its potential as an anticancer drug.

Q & A

How can enantiomeric purity be optimized during synthesis of this compound?

Advanced Research Question
The stereochemical integrity of this compound is critical for its biological activity. To enhance enantiomeric purity:

  • Chiral Catalysis : Use enantioselective catalysts (e.g., chiral amines or transition-metal complexes) during key steps like pyrrolidine ring formation or amino-ethyl group introduction .
  • Protection Strategies : Employ Boc (tert-butoxycarbonyl) protection for the amino group to prevent racemization during reactions. Boc is stable under basic conditions and can be removed with TFA .
  • Reaction Monitoring : Track enantiomeric excess (ee) using chiral HPLC or polarimetry at intermediate stages to adjust reaction conditions (e.g., temperature, solvent polarity) .

What advanced analytical techniques resolve ambiguities in structural confirmation?

Advanced Research Question
Discrepancies in spectral data (e.g., NMR splitting patterns) may arise from conformational flexibility or impurities.

  • Multidimensional NMR : Use 13C^{13}\text{C} NMR DEPT and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to distinguish overlapping signals, particularly for the pyrrolidine and carbamate groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., exact mass 292.1688 for C16_{16}H24_{24}N2_{2}O3_{3}) to rule out isobaric impurities .
  • X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are accessible .

How can synthetic yields be improved while minimizing side reactions?

Advanced Research Question
Contradictions in reported yields often stem from reaction scalability or purification inefficiencies.

  • Stepwise Boc Protection : Introduce Boc groups early to stabilize reactive amines and reduce side reactions (e.g., dimerization). For example, use Boc2_2O with DMAP in dichloromethane at 0°C .
  • Purification Optimization : Replace standard silica gel chromatography with preparative HPLC for polar intermediates. Gradient elution (e.g., hexane/ethyl acetate 20:1 to 5:1) improves resolution .
  • Reagent Stoichiometry : Optimize equivalents of activating agents (e.g., TBTU for carbamate formation) to reduce excess reagent-derived impurities .

What methodologies mitigate undesired reactivity of the amino-ethyl group?

Basic Research Question
The primary amine is prone to oxidation or nucleophilic side reactions.

  • Temporary Protection : Use acid-labile groups like Boc or Fmoc during synthesis. Boc can be selectively removed post-synthesis without affecting the carbamate .
  • pH Control : Maintain mildly acidic conditions (pH 4–6) during aqueous workups to protonate the amine and suppress nucleophilicity .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent amine oxidation .

How is this compound applied in peptidomimetic drug discovery?

Advanced Research Question
The compound serves as a rigid scaffold for mimicking peptide tertiary structures.

  • Enzyme Inhibitors : The pyrrolidine ring mimics proline in protease-binding pockets. For example, it can replace proline in inhibitors targeting neurotensin receptors .
  • Conformational Restriction : The tert-butyl carbamate enhances metabolic stability, while the amino-ethyl side chain allows functionalization (e.g., coupling to fluorescent tags or metal chelators) .
  • In Vivo Studies : Radiolabel the tert-butyl group (14C^{14}\text{C}) for pharmacokinetic profiling .

How to address low yields in coupling reactions involving this compound?

Basic Research Question
Low yields often arise from steric hindrance or poor leaving-group displacement.

  • Activating Agents : Use HOBt/TBTU or EDC/HCl to facilitate carbamate-to-amide couplings. Pre-activate carboxylic acids before adding the amine .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave Assistance : Apply microwave irradiation (50–100°C) to accelerate sluggish reactions .

What strategies validate the compound’s stability under physiological conditions?

Advanced Research Question
Stability studies are essential for preclinical development.

  • pH Stability Assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS. The Boc group is labile in acidic conditions (e.g., gastric fluid) .
  • Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures (>150°C typical for tert-butyl esters) .
  • Oxidative Stress Testing : Expose to H2_2O2_2 or cytochrome P450 enzymes to assess susceptibility to metabolic oxidation .

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